methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate
Description
Properties
IUPAC Name |
methyl 2-amino-3-(1,2,4-triazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-12-6(11)5(7)2-10-4-8-3-9-10/h3-5H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOYXULYXLNOKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1C=NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Common Methods for Synthesizing Triazole Derivatives
| Method | Description | Conditions |
|---|---|---|
| CuAAC | Azide-alkyne cycloaddition for 1,2,3-triazoles | Cu(I) catalyst, sodium ascorbate, room temperature |
| Alkylation | Attachment of alkyl groups to the triazole ring | Alkyl halides, bases like K₂CO₃, DMF or similar solvents |
Specific Synthesis of Methyl 2-Amino-3-(1H-1,2,4-Triazol-1-yl)Propanoate
The synthesis of this compound can be approached through several steps:
Formation of the Triazole Ring : This typically involves the reaction of a suitable precursor with 1H-1,2,4-triazole. The alkylation of 1,2,4-triazole with alkyl halides and bases can yield the desired N-alkylated triazoles, with a preference for the N1-isomer.
Attachment to the Propanoate Backbone : Once the triazole ring is formed, it can be attached to the propanoate backbone through nucleophilic substitution or other suitable reactions.
Introduction of the Amino Group : The amino group can be introduced via reductive amination or other methods that involve the conversion of a suitable functional group into an amino group.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical structures.
Biology
In biological research, this compound is studied for its potential
Biological Activity
Methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and features a triazole ring, which is known for its significant role in various biological activities. The presence of an amino group and an ester functional group further enhances its potential as a therapeutic agent .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to the triazole moiety. This component is particularly effective in:
- Antifungal Activity : Triazole derivatives are well-known for their ability to inhibit enzymes involved in fungal cell wall synthesis. This makes them valuable in treating fungal infections.
- Antibacterial Properties : Similar mechanisms apply to bacterial infections, where triazoles can disrupt critical biological pathways .
- Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. It has shown potential in inhibiting the growth of tumor cells, suggesting its applicability in cancer therapy .
Antifungal and Antibacterial Studies
A study evaluated the antifungal properties of this compound against several fungal strains. The compound demonstrated significant inhibition against Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MIC) significantly lower than those of standard antifungal agents .
Cancer Cell Line Studies
In vitro studies on cancer cell lines such as HeLa and MCF-7 have revealed that this compound can induce apoptosis and inhibit cell proliferation. The IC50 values for these cell lines were found to be in the low micromolar range (approximately 5 μM), indicating potent activity .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoate | Structure | Contains ethyl groups enhancing lipophilicity |
| Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate | Structure | Features an imidazole ring instead of a triazole |
| Methyl 2-amino-3-(phenyl)-propanoate | Structure | Lacks heterocyclic nitrogen structure but retains similar biological activity |
The unique triazole configuration of this compound contributes significantly to its distinctive biological properties compared to other amino acid derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate, emphasizing differences in substituents, functional groups, and biological relevance.
Key Observations:
Amino Group Substitution: The presence of an amino group at C2 in the target compound distinguishes it from analogs like methyl 3-(1H-1,2,4-triazol-1-yl)propanoate, which lacks this group. In 2-(isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, the amino group is substituted with a bulkier isopropyl group, likely improving membrane permeability but reducing solubility .
Ester vs. Carboxylic Acid :
- The methyl ester in the target compound increases lipophilicity compared to carboxylic acid derivatives (e.g., 3-(1,2,4-triazol-1-yl)-L-alanine). This ester group is typically hydrolyzed in vivo to release the active acid form, influencing prodrug design .
Stereochemistry: 3-(1,2,4-Triazol-1-yl)-L-alanine exhibits an L-configuration, enabling specific interactions with biological targets like amino acid transporters or enzymes. In contrast, the target compound’s racemic synthesis (if applicable) may limit stereoselective activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves coupling reactions between triazole derivatives and amino acid precursors. For example, stepwise protocols may include:
- Step 1 : Activation of the triazole ring (e.g., via alkylation or nucleophilic substitution) .
- Step 2 : Esterification or amidation of the amino acid moiety, as seen in analogous triazole-propanoate syntheses .
- Characterization : Use and NMR to confirm regioselectivity and purity (e.g., chemical shifts for triazole protons at δ 7.8–8.2 ppm and ester carbonyls at ~170 ppm) .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
- NMR Spectroscopy : Distinguishes between isomers (e.g., 1,2,4-triazole vs. 1,2,3-triazole substitution) via coupling constants and splitting patterns .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for triazole ring formation) using software like Gaussian or ORCA .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures. ICReDD’s workflow integrates such tools to reduce trial-and-error experimentation .
- Feedback Loops : Experimental data (e.g., yields, byproducts) refine computational parameters iteratively .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine) to identify anomalous peaks .
- Dynamic NMR : Resolve rotational barriers or conformational equilibria causing signal splitting .
- Theoretical Modeling : Simulate NMR spectra using density functional theory (DFT) to validate assignments .
Q. What strategies mitigate side reactions during the functionalization of the triazole ring?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., amino groups) using Boc or Fmoc protocols .
- Kinetic Control : Optimize reaction time and temperature to favor desired products (e.g., shorter reaction times prevent over-alkylation) .
- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation .
Q. How can researchers design experiments to study the compound’s biological activity while minimizing variability?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test multiple variables (e.g., concentration, pH) with minimal runs .
- Positive/Negative Controls : Include reference compounds (e.g., triazole-based antifungals) to benchmark activity .
- Statistical Validation : Use ANOVA or t-tests to distinguish signal from noise in dose-response assays .
Data-Driven Research Challenges
Q. What approaches reconcile discrepancies between computational predictions and experimental yields?
- Methodological Answer :
- Sensitivity Analysis : Identify parameters (e.g., solvent polarity, steric effects) most affecting yield disparities .
- Error Quantification : Compare calculated activation energies with experimental Arrhenius plots .
- Hybrid Models : Combine DFT with empirical corrections (e.g., dispersion forces) for improved accuracy .
Q. How can researchers leverage structure-activity relationships (SAR) to enhance the compound’s efficacy?
- Methodological Answer :
- SAR Libraries : Synthesize derivatives with modified substituents (e.g., methyl vs. phenyl groups on the triazole) .
- Molecular Docking : Screen derivatives against target proteins (e.g., fungal CYP51) to prioritize candidates .
- Meta-Analysis : Aggregate published data on triazole bioactivity to identify understudied structural motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
